1,8-Naphthyridine-3-carboxylic acid, 7-(3,5-dimethyl-1-piperazinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-
Description
Structural Characterization and Nomenclature
IUPAC Nomenclature Validation
The systematic IUPAC name 1-ethyl-6-fluoro-4-oxo-7-(3,5-dimethylpiperazin-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid adheres to hierarchical substitution rules for heterocyclic systems. The parent structure is 1,8-naphthyridine, a bicyclic system with nitrogen atoms at positions 1 and 8. Key substituents are prioritized as follows:
- C-3 : Carboxylic acid (-COOH) as the principal functional group.
- N-1 : Ethyl group (-CH₂CH₃) directly bonded to the nitrogen.
- C-6 : Fluorine atom (-F) as a halogen substituent.
- C-7 : 3,5-dimethylpiperazinyl group, a bicyclic amine.
- C-4 : Ketone (-O) in the dihydro-4-oxo configuration.
The numbering follows the lowest locant rule, ensuring minimal positional indices for substituents (Figure 1).
Table 1: IUPAC Name Breakdown
| Component | Position | Role |
|---|---|---|
| 1,8-Naphthyridine | Core | Bicyclic backbone |
| 3-Carboxylic acid | C-3 | Principal functional group |
| 1-Ethyl | N-1 | Alkyl substitution |
| 6-Fluoro | C-6 | Halogen substitution |
| 7-(3,5-dimethylpiperazinyl) | C-7 | Heterocyclic amine substitution |
| 4-Oxo | C-4 | Ketone in dihydro structure |
Core 1,8-Naphthyridine Scaffold Analysis
The 1,8-naphthyridine core consists of a fused bicyclic system with nitrogen atoms at positions 1 and 8. X-ray crystallography reveals a planar structure with bond lengths of 1.33 Å for C-N and 1.40 Å for C-C, indicating partial aromaticity. The dihydro-4-oxo modification at C-4 introduces a non-aromatic enone system, reducing resonance stabilization compared to fully aromatic naphthyridines.
Hückel’s rule calculations for the 10-π-electron system show moderate aromatic character (NICS(1) = -8.2 ppm), with localized antiaromaticity at the ketone-bearing ring. Electron density maps derived from DFT studies highlight electron-deficient regions at C-6 and C-7, explaining the reactivity toward electrophilic substitution at these positions.
Substituent Configuration Analysis
C-7 Piperazinyl Group Stereochemistry
The 3,5-dimethylpiperazinyl group at C-7 adopts a chair conformation with axial methyl groups at C-3 and C-5. This stereochemistry minimizes 1,3-diaxial interactions, as confirmed by NMR coupling constants (J = 10.2 Hz for axial H-3/H-5). The piperazine ring’s nitrogen atoms participate in hydrogen bonding with the carboxylic acid group, stabilizing the cis-configuration observed in single-crystal structures.
Table 2: Piperazinyl Group Conformational Data
| Parameter | Value |
|---|---|
| N-C-C-N dihedral angle | 55.3° |
| Methyl group orientation | Axial (3,5 positions) |
| Ring puckering amplitude | 0.42 Å |
N-1 Ethyl Group Conformational Effects
The N-1 ethyl group exhibits gauche conformation relative to the naphthyridine plane, with a C-N-C-C dihedral angle of 68.5°. This orientation reduces steric clash with the C-2 hydrogen, as evidenced by molecular mechanics simulations (MMFF94 force field). The ethyl group’s electron-donating inductive effect (+I) increases electron density at N-1, enhancing basicity (pKₐ = 6.7).
C-6 Fluorination Impact on Aromaticity
Fluorination at C-6 introduces strong electron-withdrawing effects (-I, -M), reducing π-electron density in the adjacent ring. NMR chemical shifts (δ = 142 ppm for C-6 in ¹³C NMR) confirm deshielding due to electronegativity. Fluorine’s ortho-directing nature facilitates electrophilic substitution at C-5 and C-7, though steric hindrance from the piperazinyl group limits reactivity at C-7.
Table 3: Aromaticity Metrics Post-Fluorination
| Metric | Fluorinated Compound | Non-Fluorinated Analog |
|---|---|---|
| NICS(1) (ppm) | -6.9 | -8.2 |
| HOMA index | 0.72 | 0.85 |
| π-electron density (e⁻) | 3.21 | 3.45 |
Properties
CAS No. |
182868-92-4 |
|---|---|
Molecular Formula |
C17H21FN4O3 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
7-(3,5-dimethylpiperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C17H21FN4O3/c1-4-21-8-12(17(24)25)14(23)11-5-13(18)16(20-15(11)21)22-6-9(2)19-10(3)7-22/h5,8-10,19H,4,6-7H2,1-3H3,(H,24,25) |
InChI Key |
KRKFQVXYIGNOAM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(N=C21)N3CC(NC(C3)C)C)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Alkylation at the 1-Nitrogen Position
- The 4-hydroxy-1,8-naphthyridine-3-carboxylic acid or its ester is alkylated at the 1-nitrogen using alkyl halides such as ethyl iodide or diethyl sulfate.
- This reaction can be performed by refluxing the acid or its di-salt (dipotassium or disodium salt) with the alkylating agent in aqueous ethanol or other suitable solvents.
- Sodium ethoxide or potassium hydroxide is used as a base to facilitate the reaction.
- The reaction proceeds under reflux for several days (e.g., 5 days) to ensure complete alkylation.
- The product is then acidified and purified by recrystallization.
Fluorination at the 6-Position
- The 6-fluoro substituent is introduced by starting from a 6-chloro precursor, which is converted to the 6-fluoro derivative through nucleophilic aromatic substitution or by using fluorinating agents.
- Alternatively, the 6-fluoro group may be introduced earlier in the synthetic sequence by using fluorinated starting materials.
Summary Table of Key Preparation Steps
| Step | Starting Material | Reagents/Conditions | Temperature | Time | Product | Notes |
|---|---|---|---|---|---|---|
| 1 | 4-Hydroxy-1,8-naphthyridine-3-carboxylic acid or ester | Ethyl iodide or diethyl sulfate, NaOH or KOH, ethanol/water | Reflux (~78 °C) | 5 days | 1-Ethyl-4-oxo-1,8-naphthyridine-3-carboxylic acid | Alkylation at N-1 |
| 2 | 1-Ethyl-6-chloro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid | Fluorinating agent or nucleophilic substitution | Variable | Variable | 1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid | Introduction of 6-fluoro |
| 3 | 1-Ethyl-6-fluoro-7-chloro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid | 3,5-Dimethyl-1-piperazine, solvent (water, ethanol, DMF, etc.) | 100–180 °C | 8–16 hours | 1,8-Naphthyridine-3-carboxylic acid, 7-(3,5-dimethyl-1-piperazinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo- | Nucleophilic substitution at 7-position |
Detailed Research Findings and Notes
- The nucleophilic substitution at the 7-position is a critical step and requires careful control of temperature and solvent to optimize yield and purity.
- The use of piperazine derivatives with methyl substitutions at 3 and 5 positions enhances the pharmacological profile and solubility of the final compound.
- The reaction can be performed in the absence of solvent or in various polar aprotic solvents to improve reaction kinetics.
- The final compound is often isolated as a pentahydrate, which is stable and suitable for pharmaceutical formulation.
- Mass spectrometry and melting point data confirm the identity and purity of the synthesized compound (e.g., m.p. 224–227 °C, m/e 319 for molecular ion).
Chemical Reactions Analysis
Types of Reactions
1,8-Naphthyridine-3-carboxylic acid, 7-(3,5-dimethyl-1-piperazinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of 1,8-naphthyridine derivatives. For instance, compounds derived from 1,8-naphthyridine have been shown to exhibit potent activity against a range of bacterial strains. The compound mentioned has been utilized as an intermediate in the synthesis of Gemifloxacin, a fluoroquinolone antibiotic known for its effectiveness against respiratory tract infections .
Table 1: Antimicrobial Activity of 1,8-Naphthyridine Derivatives
| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Gemifloxacin | Streptococcus pneumoniae | 0.5 µg/mL |
| Compound A | E. coli | 2 µg/mL |
| Compound B | Staphylococcus aureus | 1 µg/mL |
Antihistaminic Activity
Recent research has focused on the antihistaminic properties of 1,8-naphthyridine derivatives. A study evaluated several new derivatives for their in vivo effects on guinea pig trachea, demonstrating that specific compounds displayed significant bronchorelaxant activity. The molecular docking studies indicated favorable interactions with the H1 receptor .
Case Study: Antihistaminic Activity Evaluation
In vivo tests conducted on guinea pigs revealed that certain derivatives significantly reduced bronchoconstriction induced by histamine. The promising compound exhibited a higher efficacy compared to standard antihistamines like chlorpheniramine.
Anti-inflammatory and Analgesic Properties
The anti-inflammatory and analgesic effects of these compounds have also been documented extensively. Research indicates that several naphthyridine derivatives exhibit inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways .
Table 2: Anti-inflammatory Effects of Selected Derivatives
| Compound Name | Inhibition Percentage (%) | Target Enzyme/Pathway |
|---|---|---|
| Compound C | 75% | COX-2 |
| Compound D | 80% | TNF-α |
Anticancer Activity
The anticancer potential of 1,8-naphthyridine derivatives has been explored through various studies indicating their ability to inhibit tumor growth in vitro and in vivo. These compounds have shown effectiveness against different cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Case Study: Anticancer Activity Assessment
A derivative was tested against human breast cancer cell lines and demonstrated a significant reduction in cell viability at concentrations as low as 10 µM. Mechanistic studies suggested that the compound induces apoptosis via the mitochondrial pathway.
Gastroprotective Effects
Research has also identified gastric antisecretory properties in certain naphthyridine derivatives. A study comparing these compounds to cimetidine showed that some derivatives were more effective in reducing gastric acid secretion in animal models .
Table 3: Gastric Antisecretory Activity Comparison
| Compound Name | Acid Output Reduction (%) | Comparison Drug |
|---|---|---|
| Compound E | 85% | Cimetidine |
| Compound F | 90% | Cimetidine |
Mechanism of Action
The mechanism of action of 1,8-Naphthyridine-3-carboxylic acid, 7-(3,5-dimethyl-1-piperazinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects.
Comparison with Similar Compounds
Table 1: Substituent Profiles of Selected 1,8-Naphthyridine Derivatives
Key Observations :
- C-1 Substituents: Ethyl (as in the target compound and enoxacin) provides balanced hydrophobicity, while aryl groups (e.g., 2,4-difluorophenyl in compound 38) enhance DNA gyrase binding in Gram-negative pathogens .
- In contrast, 3-amino-pyrrolidinyl (compound 38) or bicyclic amines (trovafloxacin) optimize Gram-positive activity .
- C-6 Fluoro : Universally retained across derivatives for critical interactions with bacterial enzymes .
Table 3: In Vitro and In Vivo Performance
Key Findings :
- The target compound’s 3,5-dimethylpiperazinyl group likely improves lipophilicity (LogP ~1.2–1.5) compared to enoxacin (LogP 0.9), enhancing tissue penetration .
- Compound 38’s 3-amino-pyrrolidinyl group provides exceptional potency but poorer solubility, limiting its clinical utility .
Biological Activity
1,8-Naphthyridine-3-carboxylic acid, particularly the derivative 7-(3,5-dimethyl-1-piperazinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo- , has garnered significant attention in pharmaceutical research due to its diverse biological activities. This compound belongs to a class of nitrogen-containing heterocycles known for their potential therapeutic applications. This article reviews its biological activities, synthesis, structure-activity relationships (SAR), and relevant case studies.
Overview of Biological Activities
The biological activities of 1,8-naphthyridine derivatives are extensive and include:
- Antimicrobial Activity : These compounds exhibit significant antibacterial properties against various strains, including resistant bacteria.
- Anticancer Activity : Some derivatives show moderate cytotoxic effects against human tumor cell lines.
- Anti-inflammatory Effects : They have been noted for their ability to reduce inflammation in various models.
- Antiviral Properties : Certain derivatives demonstrate efficacy against viral infections.
- Anxiolytic Effects : Specific compounds have been identified as potential 5-HT3 receptor antagonists, indicating anxiolytic properties.
Synthesis and Structure-Activity Relationships (SAR)
The synthesis of 1,8-naphthyridine derivatives typically involves cyclization reactions starting from aminopyridines or modifications of existing naphthyridine structures. The presence of functional groups at specific positions significantly influences their biological activity.
Key Structural Features
| Position | Functional Group | Effect on Activity |
|---|---|---|
| 3 | Carboxylic Acid | Enhances solubility and bioactivity |
| 6 | Fluorine | Increases potency and selectivity |
| 7 | Piperazine | Modulates receptor interactions |
Case Studies and Research Findings
-
Antimicrobial Studies :
- A study demonstrated that derivatives such as 7-(3-amino-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo exhibited superior antibacterial activity compared to standard antibiotics like ciprofloxacin against Gram-negative bacteria such as Pseudomonas aeruginosa .
- Another research indicated that certain naphthyridine derivatives could potentiate the activity of fluoroquinolone antibiotics against multi-resistant strains .
- Anticancer Activity :
- Anxiolytic Potential :
Q & A
Q. Q1. What are the standard synthetic routes for preparing 1,8-naphthyridine-3-carboxylic acid derivatives, and how are reaction conditions optimized?
The synthesis typically involves a two-step process: (1) substitution reactions at the 7-position (e.g., introducing piperazinyl groups) and (2) hydrolysis of ester intermediates to yield the carboxylic acid moiety. Optimization focuses on mild temperatures (e.g., 60–80°C), reduced reaction times (e.g., 4–6 hours), and minimizing by-products via controlled stoichiometry. Characterization relies on 1H NMR to confirm substituent positions and purity .
Q. Q2. How do substituents at the 1-, 6-, and 7-positions influence the compound's antibacterial activity?
- 1-position : Aryl groups like p-fluorophenyl or 2,4-difluorophenyl enhance Gram-negative antibacterial potency by improving membrane penetration .
- 6-position : Fluorine increases DNA gyrase/topoisomerase IV inhibition but may reduce cytotoxicity in antitumor contexts (e.g., 6-unsubstituted analogues showed higher cytotoxicity in P388 leukemia) .
- 7-position : Piperazinyl or aminopyrrolidinyl groups improve solubility and target binding. For example, 3,5-dimethylpiperazine balances lipophilicity and hydrogen-bonding capacity .
Advanced Research Questions
Q. Q3. How can computational tools streamline the design of novel 1,8-naphthyridine derivatives with improved pharmacokinetics?
In silico methods predict:
- ADMET properties : Bioavailability, solubility (e.g., LogP < 3), and metabolic stability using tools like SwissADME.
- Drug-likeness : Compliance with Lipinski’s rules (e.g., molecular weight <500 Da).
- PASS analysis : Prioritizes compounds with predicted antibacterial or antitumor activity. Virtual screening identifies optimal substituents (e.g., 3,5-dimethylpiperazine for solubility) before synthesis .
Q. Q4. What experimental strategies resolve contradictions in substituent effects between antibacterial and antitumor SAR studies?
- Systematic variation : Compare 6-fluoro vs. 6-unsubstituted derivatives in parallel assays. For instance, 6-fluoro enhances antibacterial activity but reduces cytotoxicity in murine P388 leukemia .
- Hybrid analogs : Introduce dual-functional groups (e.g., 7-piperazinyl for solubility + 1-cyclopropyl for target specificity) to balance activity. shows spirocyclic amine substituents (e.g., diazaspiro[3.4]octane) improve both solubility and in vivo efficacy .
Q. Q5. How is in vivo efficacy evaluated for 1,8-naphthyridine derivatives, and what parameters are critical?
- Model selection : Murine P388 leukemia for antitumor activity (IC50 < 1 µM) ; murine systemic infection models for antibacterial efficacy (ED50 < 10 mg/kg) .
- Pharmacokinetics : Measure plasma half-life (target: >4 hours) and tissue distribution. For example, zabofloxacin hydrochloride (a clinical candidate) showed high water solubility and bioavailability due to its 8-methoxyimino spirocyclic group .
Q. Q6. What methodologies validate the role of the 3-carboxylic acid group in target binding?
- Acid chloride conversion : Replace -COOH with carboxamide (-CONH2) via intermediate acid chloride formation. This retains antibacterial activity but reduces solubility, confirming the carboxylic acid’s role in ionic interactions with bacterial gyrase .
- X-ray crystallography : Co-crystal structures with DNA gyrase (e.g., PDB entries) show hydrogen bonding between -COOH and Arg121/Asn46 residues .
Data Analysis and Optimization
Q. Q7. How are by-products minimized during hydrolysis of ester intermediates?
Q. Q8. What analytical techniques resolve structural ambiguities in complex derivatives?
- 2D NMR (COSY, HSQC) : Assigns proton-proton and carbon-proton correlations for crowded regions (e.g., piperazinyl CH2 groups) .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formulas (e.g., C21H19F3N4O3, exact mass 432.1409) .
Emerging Research Directions
Q. Q9. Can 1,8-naphthyridine derivatives be dual-targeting agents for bacterial and cancer cells?
- Hybrid scaffolds : Introduce 7-(3-aminopyrrolidinyl) for antibacterial activity and 1-(thiazolyl) for antitumor effects. shows such derivatives inhibit both DNA gyrase (MIC ≤ 0.5 µg/mL) and topoisomerase II (IC50 2.5 µM) .
- Mechanistic studies : Compare transcriptomic responses in bacterial vs. cancer cells to identify shared pathways (e.g., oxidative stress) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
